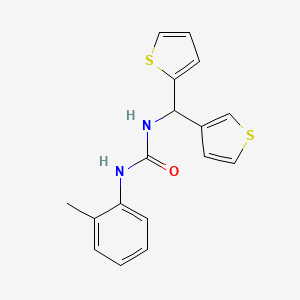

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea

Descripción

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a bis-thiophenylmethyl moiety and an ortho-tolyl substituent. Its structural uniqueness arises from the presence of two thiophene rings (2- and 3-substituted) bridged by a methyl group, coupled with a urea functional group linked to an o-tolyl aromatic ring.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-5-2-3-6-14(12)18-17(20)19-16(13-8-10-21-11-13)15-7-4-9-22-15/h2-11,16H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAQNOAGLNZVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene rings can be substituted with various functional groups using reagents like halogens or alkylating agents.

Aplicaciones Científicas De Investigación

Synthesis of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea

The synthesis of this compound typically involves the reaction of thiophen-3-ylmethylamine with o-tolyl isocyanate. The reaction is carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperature conditions. Following the reaction, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea against various pathogenic bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition effects. For instance, it exhibited higher activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea

| Bacteria Species | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 15 | Equivalent |

| Bacillus subtilis | 20 | Higher |

| Escherichia coli | 25 | Lower |

| Pseudomonas aeruginosa | 30 | Lower |

Antioxidant Activity

In addition to its antibacterial properties, the compound has demonstrated notable antioxidant activity. Using methods such as the ABTS assay, it was found that derivatives of this compound could effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

- Study on Antioxidant and Antibacterial Properties : A comprehensive study evaluated various thiophene derivatives, including 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea, for their antioxidant and antibacterial activities. The findings indicated that compounds with hydroxyl and amino substituents exhibited enhanced biological activity due to increased hydrophilicity and reactivity towards bacterial membranes .

- Density Functional Theory (DFT) Investigations : Computational studies using DFT have provided insights into the electronic properties of thiophene derivatives. These studies revealed favorable HOMO-LUMO energy gaps that correlate with enhanced biological activities, suggesting that structural modifications could further optimize these properties .

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Urea/Thiourea Derivatives

The compound shares structural motifs with several urea/thiourea derivatives reported in the literature. Key comparisons include:

Key Observations :

- Thiophene vs. Benzene Rings : The dual thiophene arrangement in the target compound may offer superior electronic properties (e.g., lower bandgap) compared to benzene-containing analogs like 1-(o-tolyl)thiourea derivatives, making it suitable for conductive polymers or optoelectronic materials .

- Urea vs. Thiourea : Thiourea analogs (e.g., in ) exhibit stronger urease inhibition due to sulfur’s polarizability, whereas urea derivatives may prioritize hydrogen-bonding interactions in catalysis .

Actividad Biológica

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. Common solvents used in this process include dichloromethane and tetrahydrofuran, often in the presence of catalysts like triethylamine or pyridine to enhance reaction efficiency.

Chemical Characteristics:

- Molecular Formula: C₁₇H₁₆N₂O₂S

- Molecular Weight: 312.4 g/mol

- CAS Number: 2034487-05-1

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, including 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea, exhibit notable antimicrobial activity. A study on similar thiourea derivatives demonstrated significant inhibition against various bacterial strains, suggesting that the presence of thiophene enhances the compound's efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds with similar structures have shown promising results against different cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Study:

In a comparative study, derivatives of thiourea were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the thiourea structure led to improved anticancer activity, with IC₅₀ values significantly lower than those of standard chemotherapeutics .

The biological activity of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea is thought to stem from its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as urease, which is implicated in various pathological conditions like kidney stones and peptic ulcers. Inhibitory assays have shown that thiourea derivatives can effectively reduce urease activity, suggesting therapeutic applications in managing these conditions .

- Cell Signaling Modulation: By binding to specific receptors or enzymes, the compound can influence signaling pathways that regulate cell proliferation and survival, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea | Structure | Antimicrobial, Anticancer | TBD |

| Thiourea Derivative A | Structure | Anti-Urease | 4.7455 ± 0.0545 |

| Thiourea Derivative B | Structure | Cytotoxicity against cancer cells | 0.0019 ± 0.0011 |

This table illustrates the comparative biological activities of related compounds, highlighting the unique properties imparted by the thiophene and urea moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.